molecular formula C10H11F2N B2666933 1-(2,4-Difluorophenyl)cyclobutan-1-amine CAS No. 1314743-62-8

1-(2,4-Difluorophenyl)cyclobutan-1-amine

Cat. No.: B2666933
CAS No.: 1314743-62-8
M. Wt: 183.202
InChI Key: LHOZEQMKAXACTN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclobutan-1-amine is an organic compound with the chemical formula C10H11F2N. It is characterized by the presence of a cyclobutane ring bonded to an amine group and a difluorophenyl group.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)cyclobutan-1-amine typically involves the halogenation of aromatic hydrocarbons followed by the amination of cyclobutylamine. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps :

    Amination: The reaction of cyclobutylamine with the halogenated aromatic compound to form the desired product.

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,4-Difluorophenyl)cyclobutan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:

  • 1-(3,5-Difluorophenyl)cyclobutan-1-amine
  • 1-(2,4-Difluorophenyl)cyclobutanamine

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical behavior .

Properties

IUPAC Name

1-(2,4-difluorophenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOZEQMKAXACTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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